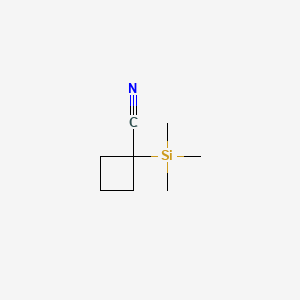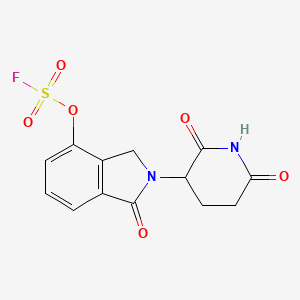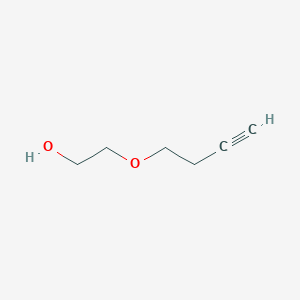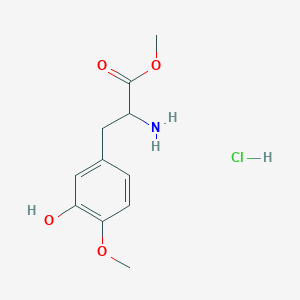![molecular formula C14H18BrN3O2 B13454778 tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13454778.png)
tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to an imidazo[1,2-a]pyridine scaffold, which is further substituted with a bromine atom. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.
Méthodes De Préparation
The synthesis of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Carbamate formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the imidazo[1,2-a]pyridine ring or the carbamate moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride or potassium carbonate for carbamate formation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the imidazo[1,2-a]pyridine scaffold.
Biology: It can serve as a probe or ligand in biological studies to investigate the interactions of the imidazo[1,2-a]pyridine core with various biological targets.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through the imidazo[1,2-a]pyridine core. The bromine atom and the carbamate group can also play a role in modulating the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(1S)-1-{8-chloroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: This compound features a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.
tert-Butyl N-[(1S)-1-{8-fluoroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.
tert-Butyl N-[(1S)-1-{8-iodoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: The larger iodine atom can impact the compound’s steric properties and its reactivity in substitution reactions.
The uniqueness of this compound lies in the specific combination of the bromine atom and the imidazo[1,2-a]pyridine core, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H18BrN3O2 |
|---|---|
Poids moléculaire |
340.22 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-5-6-10(15)12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m0/s1 |
Clé InChI |
SWXAZDNRJYCGAW-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)

![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)



![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
